6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol
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Overview
Description
6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol is a chemical compound that features a pyridazine ring substituted with a 3,4,5-trimethoxyphenyl group and a thiol group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sulfur to yield the desired pyridazine-3-thiol derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction of the pyridazine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the methoxy groups.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Potential use in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to enhance the binding affinity of the compound to its targets, while the thiol group may participate in redox reactions or form covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: Compounds such as colchicine and podophyllotoxin, which also contain the trimethoxyphenyl group, are known for their biological activities.
Pyridazine derivatives: Compounds like pyridazinone and pyridazine-based drugs, which exhibit a wide range of pharmacological properties.
Uniqueness
6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol is unique due to the combination of the trimethoxyphenyl group and the pyridazine ring with a thiol group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-16-10-6-8(7-11(17-2)13(10)18-3)9-4-5-12(19)15-14-9/h4-7H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWACYZSGMEBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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